REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=[O:8].[CH:13]([CH:15]=[CH2:16])=[O:14]>CO.C(OCC)(=O)C.O>[O:11]=[C:10]1[N:9]([CH2:16][CH2:15][CH:13]=[O:14])[C:7](=[O:8])[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[NH:12]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)NC(=O)N2
|
Name
|
acrolein
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
and then at room temperature for approximately 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The yellow solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with ethyl acetate (25 mL)
|
Type
|
WASH
|
Details
|
washed with IN HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=CC=C2C(N1CCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |